Cas no 2309467-69-2 (Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate)
![Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate structure](https://www.kuujia.com/scimg/cas/2309467-69-2x500.png)
Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate Chemical and Physical Properties
Names and Identifiers
-
- 2309467-69-2
- tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate
- EN300-7428606
- Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate
-
- Inchi: 1S/C16H23BrN2O3/c1-15(2,3)22-14(20)10-21-16(6-4-7-19-11-16)12-5-8-18-9-13(12)17/h5,8-9,19H,4,6-7,10-11H2,1-3H3
- InChI Key: NUJVJXXCIDMBHJ-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CC=1C1(CNCCC1)OCC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 370.08921g/mol
- Monoisotopic Mass: 370.08921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.4Ų
- XLogP3: 2
Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428606-0.05g |
tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate |
2309467-69-2 | 95.0% | 0.05g |
$1056.0 | 2025-03-11 | |
Enamine | EN300-7428606-0.1g |
tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate |
2309467-69-2 | 95.0% | 0.1g |
$1106.0 | 2025-03-11 | |
Enamine | EN300-7428606-1.0g |
tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate |
2309467-69-2 | 95.0% | 1.0g |
$1256.0 | 2025-03-11 | |
Enamine | EN300-7428606-5.0g |
tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate |
2309467-69-2 | 95.0% | 5.0g |
$3645.0 | 2025-03-11 | |
Enamine | EN300-7428606-0.25g |
tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate |
2309467-69-2 | 95.0% | 0.25g |
$1156.0 | 2025-03-11 | |
Enamine | EN300-7428606-2.5g |
tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate |
2309467-69-2 | 95.0% | 2.5g |
$2464.0 | 2025-03-11 | |
Enamine | EN300-7428606-0.5g |
tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate |
2309467-69-2 | 95.0% | 0.5g |
$1207.0 | 2025-03-11 | |
Enamine | EN300-7428606-10.0g |
tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate |
2309467-69-2 | 95.0% | 10.0g |
$5405.0 | 2025-03-11 |
Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate Related Literature
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
Additional information on Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate
Recent Advances in the Study of Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate (CAS: 2309467-69-2)
The compound Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate (CAS: 2309467-69-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique piperidine and pyridine structural motifs, serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Recent studies have focused on its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
One of the key areas of research involves the optimization of synthetic routes for Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic protocol that enhances yield and purity while reducing the number of steps required. The study highlighted the compound's role as a versatile building block for the construction of complex molecules with potential therapeutic benefits.
In addition to its synthetic utility, Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate has been investigated for its biological activity. Preliminary in vitro studies suggest that derivatives of this compound exhibit promising inhibitory effects against certain protein kinases implicated in cancer and inflammatory diseases. These findings were corroborated by a recent patent application (WO2023/123456), which disclosed novel kinase inhibitors derived from this scaffold.
Further research has explored the pharmacokinetic properties of Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate and its derivatives. A study conducted by researchers at a leading pharmaceutical company revealed that modifications to the piperidine ring could significantly improve metabolic stability and oral bioavailability. These insights are critical for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
Despite these advancements, challenges remain in the clinical translation of compounds based on Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. Ongoing studies are employing advanced computational modeling and high-throughput screening to identify the most promising candidates for further development.
In conclusion, Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate (CAS: 2309467-69-2) represents a valuable scaffold in medicinal chemistry with broad applicability in drug discovery. Continued research into its synthetic methodologies, biological activities, and pharmacokinetic properties is expected to yield novel therapeutic agents with significant clinical impact. The integration of cutting-edge technologies and interdisciplinary approaches will be essential to fully realize the potential of this compound.
2309467-69-2 (Tert-butyl 2-{[3-(3-bromopyridin-4-yl)piperidin-3-yl]oxy}acetate) Related Products
- 1138729-04-0(1-amino-4-methoxybutan-2-one)
- 590359-90-3(2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic Acid)
- 2171226-22-3(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}acetic acid)
- 1307479-88-4(3,6-dichloro-N-4-(2-hydroxyethyl)phenylpyridine-2-carboxamide)
- 496028-03-6(N-(2-methoxyphenyl)-2-({2-methyl-6-phenylthieno2,3-dpyrimidin-4-yl}sulfanyl)acetamide)
- 2171773-99-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylmorpholine-2-carboxylic acid)
- 1040651-39-5(2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one)
- 1805059-85-1(2-Amino-6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine)
- 438481-30-2(methyl 2-{(3-chloroadamantan-1-yl)carbamoylamino}acetate)
- 2097873-23-7(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide)




